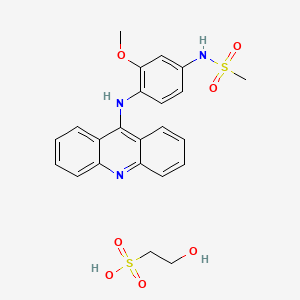

Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, mono(2-hydroxyethanesulfonate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

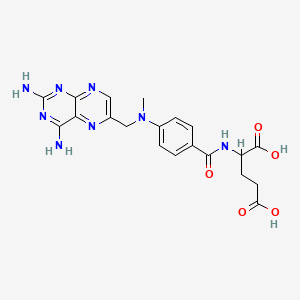

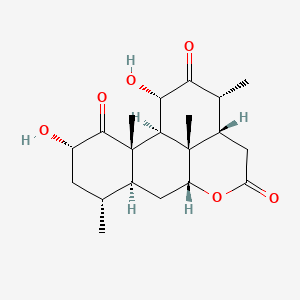

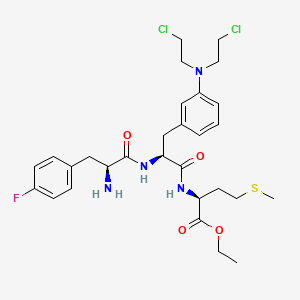

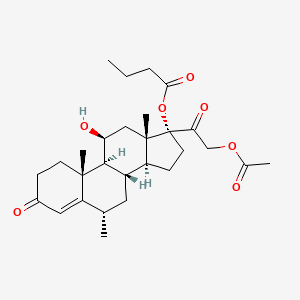

Amsacrine Isothionate is an aminoacridine derivative with potential antineoplastic activity. Although its mechanism of action is incompletely defined, amsacrine may intercalate into DNA and inhibit topoisomerase II, resulting in DNA double-strand breaks, arrest of the S/G2 phase of the cell cycle, and cell death.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, also known as m-AMSA, has shown significant antitumor activity in various studies. It has been tested in clinical trials and exhibits antitumor effects against experimental tumors in mice, including murine leukemias and solid tumors like M5076 reticulosarcoma. The compound demonstrates a balance between antitumor efficacy and systemic toxicity, making it a potential candidate for cancer therapy (Smolders et al., 1989).

Interaction with DNA

One of the mechanisms through which this compound exhibits its antitumor properties is by binding to DNA. Studies have shown that it binds through the intercalation of its 9-aminoacridine moiety between DNA base pairs. This interaction is crucial for its anticancer properties and opens up possibilities for developing derivatives with enhanced efficacy (Hénichart et al., 1982).

Chemotherapeutic Sensitivity

Research has also focused on the sensitivity of various cells to m-AMSA. For instance, the sensitivity of hematopoietic colony-forming cells (CFC) from both normal subjects and patients with chronic myeloid leukemia (CML) to m-AMSA was measured, providing insights into its impact on different cell types (Spiro et al., 1981).

Metabolism and Bioactivation

The metabolism of m-AMSA has been a subject of study, particularly its metabolism by rat liver microsomes. Understanding its metabolic pathways is crucial for optimizing its therapeutic index and minimizing potential toxicities. This research helps in predicting the drug's behavior in human systems and can lead to improved drug formulations (Shoemaker et al., 1984).

Clinical Trial Phases

Several phase I and II clinical trials have been conducted to evaluate the efficacy and safety of m-AMSA in treating various cancers, including malignant melanoma, leukemia, and ovarian carcinoma. These trials are essential in determining the appropriate dosages for maximum efficacy with minimal side effects (Von Hoff et al., 1978), (Arseneau et al., 1982).

Eigenschaften

CAS-Nummer |

80277-14-1 |

|---|---|

Produktname |

Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, mono(2-hydroxyethanesulfonate) |

Molekularformel |

C23H25N3O7S2 |

Molekulargewicht |

519.6 g/mol |

IUPAC-Name |

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C21H19N3O3S.C2H6O4S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;3-1-2-7(4,5)6/h3-13,24H,1-2H3,(H,22,23);3H,1-2H2,(H,4,5,6) |

InChI-Schlüssel |

MZLUSXXMFJMTRB-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(CS(=O)(=O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(CS(=O)(=O)O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

80277-14-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Amsacrine Isothionate, Isothionate salt of amsacrine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)